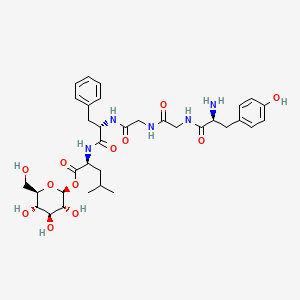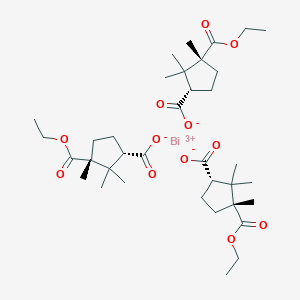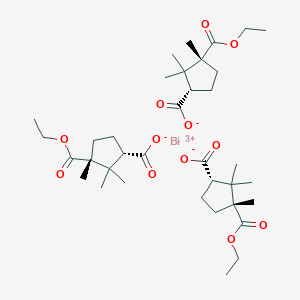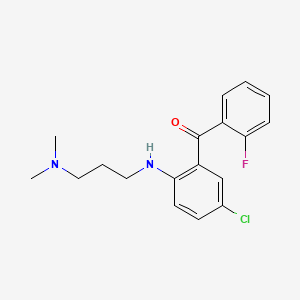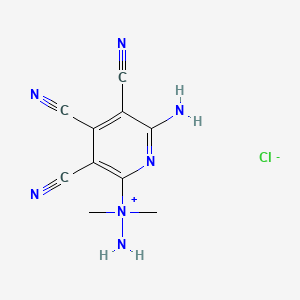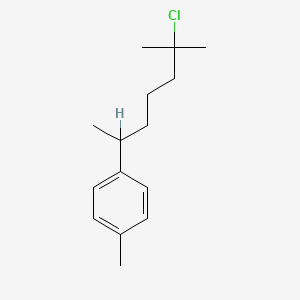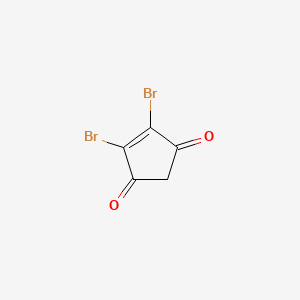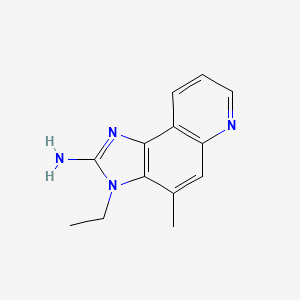
O,O'-Dimethylmagnoflorine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O’-Dimethylmagnoflorine: is a quaternary aporphine alkaloid. It is a derivative of magnoflorine, which is widely distributed within several botanical families such as Berberidaceae, Magnoliaceae, Papaveraceae, and Menispermaceae . This compound has garnered interest due to its potential pharmacological properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O,O’-Dimethylmagnoflorine typically involves the methylation of magnoflorine. One common method includes treating magnoflorine with methyl iodide in the presence of a base such as sodium methoxide . The reaction conditions usually involve refluxing the mixture to ensure complete methylation.
Industrial Production Methods: Industrial production of O,O’-Dimethylmagnoflorine may follow similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions: O,O’-Dimethylmagnoflorine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy groups may be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides in the presence of a suitable solvent like acetone.
Major Products:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced aporphine derivatives.
Substitution: Formation of substituted aporphine derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other complex alkaloids.
Biology: Investigated for its role in plant defense mechanisms.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of O,O’-Dimethylmagnoflorine involves its interaction with various molecular targets and pathways. It is known to interact with central nervous system receptors, including serotonin and dopamine receptors . This interaction can modulate neurotransmitter release and receptor activity, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Magnoflorine: The parent compound, widely studied for its pharmacological properties.
Laurifoline: Another quaternary aporphine alkaloid with similar structural features.
Nuciferine: An aporphine alkaloid with comparable biological activities.
Uniqueness: O,O’-Dimethylmagnoflorine is unique due to its specific methylation pattern, which can influence its pharmacokinetics and pharmacodynamics. This methylation can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with target receptors.
Properties
CAS No. |
51827-27-1 |
|---|---|
Molecular Formula |
C22H28NO4+ |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
(6aS)-1,2,10,11-tetramethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium |
InChI |
InChI=1S/C22H28NO4/c1-23(2)10-9-14-12-17(25-4)22(27-6)20-18(14)15(23)11-13-7-8-16(24-3)21(26-5)19(13)20/h7-8,12,15H,9-11H2,1-6H3/q+1/t15-/m0/s1 |
InChI Key |
VIXJOADGRAEDNE-HNNXBMFYSA-N |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)OC)OC)OC)C |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)OC)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



